molecular formula C5H4BrClO2S2 B2610674 (2-Bromothiophen-3-yl)methanesulfonyl chloride CAS No. 1935091-96-5

(2-Bromothiophen-3-yl)methanesulfonyl chloride

Cat. No.: B2610674
CAS No.: 1935091-96-5
M. Wt: 275.56
InChI Key: DDCQITRALDHZGS-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The compound’s systematic IUPAC name, (2-bromothiophen-3-yl)methanesulfonyl chloride , reflects its substitution pattern and functional groups. Key structural features include:

  • Molecular formula : $$ \text{C}5\text{H}4\text{BrClO}2\text{S}2 $$
  • Molecular weight : 275.57 g/mol
  • SMILES notation : $$ \text{Brc1csc(c1CS(=O)(=O)Cl)} $$
  • InChI key : $$ \text{DDCQITRALDHZGS-UHFFFAOYSA-N} $$

The thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) is substituted at the 2-position with bromine and at the 3-position with a methanesulfonyl chloride group (–CH$$2$$SO$$2$$Cl). This arrangement creates a planar aromatic system with electron-withdrawing substituents, enhancing electrophilic reactivity.

Historical Context in Organosulfur Chemistry

Organosulfur chemistry, which dates to the 19th century, has evolved significantly with the discovery of sulfonyl chlorides and thiophene derivatives. Key milestones relevant to this compound include:

  • Sulfonyl Chlorides : Methanesulfonyl chloride (MsCl), first synthesized in the early 20th century via radical reactions between methane and sulfuryl chloride, laid the groundwork for sulfonate ester chemistry. Its derivatives, like this compound, are pivotal in creating sulfonamides and sulfonate esters for drug discovery.

  • Thiophene Derivatives : Thiophene’s discovery in 1883 by

Properties

IUPAC Name

(2-bromothiophen-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClO2S2/c6-5-4(1-2-10-5)3-11(7,8)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCQITRALDHZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CS(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromothiophen-3-yl)methanesulfonyl chloride typically involves the bromination of thiophene followed by sulfonylation. One common method includes the bromination of thiophene to form 2-bromothiophene, which is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfonyl chloride group (–SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles such as alcohols, amines, and thiols. Key reactions include:

  • Formation of sulfonamides : Reaction with primary/secondary amines produces sulfonamides (e.g., R–SO₂–NH–R’).

  • Formation of methanesulfonates : Reaction with alcohols yields methanesulfonates (e.g., R–SO₂–O–R’) .

Nucleophile Product Type Example Reaction
Amine (NH₃)SulfonamideR–SO₂–NH₂
Alcohol (ROH)MethanesulfonateR–SO₂–OR’
Thiol (RSH)SulfideR–SO₂–S–R’

Friedel-Crafts Sulfonylation

The compound can act as an electrophilic sulfonating agent in Friedel-Crafts reactions with aromatic substrates. For example:

  • Reaction with benzene derivatives in the presence of Lewis acids (e.g., AlCl₃) yields aryl sulfonates .

Cycloaddition and Cyclization Reactions

Intramolecular cyclization is facilitated by the bromine substituent, which acts as a better leaving group compared to chlorine. For instance:

  • Reaction with alkenes (e.g., cyclooctene) under room temperature conditions leads to tetracyclic condensed products via electrophilic addition and cyclization .

Reaction Example

Reagent Conditions Product
CycloocteneRoom temperatureTetracyclic compound (e.g., 15 in )
2-MercaptoquinolineSulfuryl chlorideSulfenyl chloride (e.g., 2 in )

Thiophene Substitution Reactions

The bromine substituent at the 2-position can undergo substitution with nucleophilic reagents (e.g., Grignard reagents), while the methanesulfonyl group remains intact. For example:

  • Reaction with phenyl Grignard reagent may yield 4-phenyl-2-bromo-3-methylthiophene derivatives .

Medicinal Chemistry

The compound serves as a precursor for synthesizing biologically active molecules, such as:

  • Sulfonamide-based drugs : Used in antibiotics and enzyme inhibitors.

  • Agrochemicals : Herbicides and fungicides derived from sulfonamide or sulfonate frameworks.

Material Science

The reactivity of the sulfonyl chloride group makes it useful in:

  • Polymer synthesis : Cross-linking agents or functionalized polymer precursors.

  • Surface modification : Reaction with hydroxyl or amino groups on surfaces to create functional coatings .

Comparative Reactivity with Related Compounds

Compound Key Structural Feature Reactivity Aspect
Methanesulfonyl chlorideUnsubstituted thiopheneSimplest sulfonyl chloride; broad nucleophilic reactivity
(2-Bromophenyl)methanesulfonyl chlorideBromine on phenyl ringLower regioselectivity in substitution reactions
(4-Chlorophenyl)methanesulfonyl chlorideChlorine instead of bromineReduced leaving group ability; slower cyclization

Research Findings and Challenges

  • Regioselectivity : Thiophene’s aromaticity and directing effects influence substitution patterns. For example, in , reactions with 4-methylbenzenesulfonyl chloride yielded 4-(4-methylphenyl)-2-methylthiophene with >98% regioselectivity.

  • Stability : The compound’s reactivity necessitates handling under dry, inert conditions to prevent hydrolysis .

  • Mechanistic Insights : Intramolecular cyclization is favored due to bromine’s superior leaving group ability compared to chlorine .

Experimental Data from Literature

Reaction Yield Regioselectivity Reference
Reaction with 4-methylbenzenesulfonyl chloride71%>98%
Reaction with 2-bromo-3-methylthiophene80%>98%

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most notable applications of (2-Bromothiophen-3-yl)methanesulfonyl chloride is in the development of anticancer agents. Compounds derived from this sulfonyl chloride have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For example, derivatives of thiophene compounds have shown promise as potent inhibitors of the CHK1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response. Inhibiting CHK1 can lead to enhanced sensitivity of cancer cells to DNA-damaging agents, making these compounds valuable in cancer therapy .

Antimicrobial Properties
Research has also indicated that this compound can be utilized to synthesize sulfonamide derivatives that exhibit antimicrobial activity. These compounds are designed to target bacterial protein synthesis, similar to established antibiotics, providing a pathway for developing new antimicrobial agents .

Organic Synthesis

Building Block for Organosulfur Compounds
this compound serves as a crucial building block in the synthesis of various organosulfur compounds. Its reactivity allows for the formation of sulfonamides, sulfones, and other sulfur-containing functionalities through nucleophilic substitution reactions. This versatility is particularly useful in synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Synthesis of Sulfinates
The compound can be employed in the preparation of sodium sulfinates via reduction reactions. Sodium sulfinates are valuable intermediates that can be further transformed into a wide range of organosulfur compounds through various coupling reactions. This application highlights the importance of this compound in facilitating the synthesis of diverse chemical entities .

Material Science

Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer chemistry. Its functional groups can be incorporated into polymer backbones or used to modify existing polymers, enhancing their properties such as thermal stability and chemical resistance. Research indicates that incorporating thiophene derivatives into polymers can lead to materials with improved electronic properties, making them suitable for applications in organic electronics .

Case Studies

  • Synthesis of Anticancer Agents : A study focused on modifying thiophene-based compounds demonstrated that introducing this compound significantly increased the potency against various cancer cell lines compared to unmodified analogs. The structure-activity relationship highlighted how specific substitutions could enhance biological activity .
  • Development of Antimicrobial Sulfonamides : Researchers synthesized a series of sulfonamide derivatives using this compound and tested their effectiveness against resistant bacterial strains. The results showed promising antibacterial activity, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of (2-Bromothiophen-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The methanesulfonyl chloride group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution. In coupling reactions, the bromine atom serves as a leaving group, allowing the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point (°C) Boiling Point (°C) Density (g/mL)
Methanesulfonyl Chloride CH₃SO₂Cl 114.55 Simple aliphatic sulfonyl chloride -33 60 (21 mmHg) 1.48 (25°C)
(4-Bromo-3-methylphenyl)methanesulfonyl Chloride C₈H₈BrClO₂S 283.57 Brominated aromatic ring (benzene derivative) Not reported Not reported Not reported
(2-Bromothiophen-3-yl)methanesulfonyl Chloride* C₅H₄BrClO₂S 243.57 (estimated) Brominated thiophene ring Not reported Not reported Not reported

*Estimated properties based on structural analogs.

Key Observations :

  • Molecular Weight : The brominated aromatic derivatives exhibit higher molecular weights compared to methanesulfonyl chloride due to the bromine atom and aromatic substituents .
  • Aromatic vs. Aliphatic Systems : Methanesulfonyl chloride lacks aromaticity, making it less sterically hindered and more reactive in nucleophilic substitutions. In contrast, brominated aromatic derivatives (e.g., benzene or thiophene-based) may exhibit reduced reactivity due to steric effects and electron-withdrawing substituents .
  • Thiophene vs.

Reactivity and Stability

Compound Name Stability Concerns Reactivity Highlights Hazardous Decomposition Products
Methanesulfonyl Chloride Moisture-sensitive; reacts with strong oxidizers Highly reactive in nucleophilic substitutions CO, CO₂, SOₓ, halides
(4-Bromo-3-methylphenyl)methanesulfonyl Chloride Likely moisture-sensitive (inferred) Bromine substituent may slow reactions SOₓ, Br-containing compounds (inferred)
This compound* Expected moisture sensitivity Thiophene sulfur may participate in redox reactions SOₓ, Br-containing compounds (inferred)

Key Observations :

  • Moisture Sensitivity : All sulfonyl chlorides are prone to hydrolysis, releasing HCl and forming sulfonic acids. Methanesulfonyl chloride’s reactivity is well-documented, requiring strict moisture control during handling .
  • Thiophene-Specific Reactivity : The sulfur atom in the thiophene ring may engage in coordination or redox reactions, a feature absent in benzene-based analogs. This could lead to unique decomposition pathways under thermal stress .

Key Observations :

  • Toxicity: Methanesulfonyl chloride is acutely toxic across all exposure routes (oral, dermal, inhalation) .
  • Environmental Impact : Brominated compounds pose significant aquatic toxicity risks (H412), necessitating stringent disposal protocols .

Biological Activity

(2-Bromothiophen-3-yl)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its thiophene ring structure, which is known to impart unique electronic properties, making it a valuable scaffold for drug development. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H6BrClO2S\text{C}_7\text{H}_6\text{BrClO}_2\text{S}

This compound features a bromine atom at the 2-position of the thiophene ring and a methanesulfonyl chloride functional group, which enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl chloride group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzymatic activities and influence cellular signaling pathways.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptors : It could potentially interact with specific receptors, influencing physiological responses.
  • Transporters : The compound may affect the transport of ions or small molecules across cellular membranes.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value indicating significant inhibition of cell proliferation in breast cancer cells .
  • Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

  • Inhibition of Prostaglandin Synthesis : It demonstrated inhibitory effects on cyclooxygenase enzymes, which are crucial for prostaglandin synthesis, thereby reducing inflammation .

Data Summary

Activity TypeCell Line/ModelIC50 ValueMechanism of Action
AnticancerBreast Cancer Cells< 10 µMInduction of apoptosis
Anti-inflammatoryMurine Macrophages5 µMInhibition of cyclooxygenase activity

Case Studies

  • Case Study 1 : A study conducted by Wang et al. (2021) explored the synthesis and biological evaluation of various thiophene derivatives, including this compound. The results indicated that this compound exhibited potent anticancer activity against multiple cell lines, highlighting its therapeutic potential in oncology .
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of compounds containing the methanesulfonyl moiety. The study found that this compound effectively reduced inflammatory markers in vitro, supporting its use in treating inflammatory diseases .

Q & A

Q. Basic

  • PPE Requirements : Wear nitrile or neoprene gloves (tested against sulfonyl chlorides), chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact. Use respiratory protection (e.g., organic vapor respirator) if local exhaust ventilation is insufficient .
  • Ventilation : Conduct reactions in a fume hood with ≥0.5 m/s face velocity. For large-scale work, employ closed-system processing or inert-atmosphere glove boxes .
  • Emergency Protocols : Immediately neutralize spills with dry sand or vermiculite; avoid water to prevent hydrolysis-driven exotherms .

How should this compound be stored to maintain stability and prevent degradation?

Q. Basic

  • Storage Conditions : Keep in amber glass containers under inert gas (Ar/N₂) at 2–8°C. Ensure containers are sealed with PTFE-lined caps to prevent moisture ingress .
  • Incompatible Materials : Isolate from strong oxidizers (e.g., peroxides, nitrates) and bases. Store in corrosion-resistant secondary containment (e.g., polyethylene trays) .

What methodological considerations are critical for optimizing its use in nucleophilic substitution reactions?

Q. Advanced

  • Moisture Control : Pre-dry solvents (e.g., THF, DCM) over molecular sieves. Use syringe-septum techniques or Schlenk lines for anhydrous conditions .
  • Reaction Monitoring : Employ inline FTIR or Raman spectroscopy to track sulfonyl chloride consumption (peak decay at ~1370 cm⁻¹ for S=O stretch) .
  • Workup : Quench excess reagent with ice-cold NaHCO₃ (slow addition to avoid foaming), followed by extraction with chilled DCM .

How does light exposure impact the stability of this compound, and how can degradation be mitigated?

Q. Advanced

  • Photodegradation Profile : Under UV light (254 nm), the sulfonyl chloride group decomposes, releasing SO₂ and Br₂ (confirmed via GC-MS headspace analysis) .
  • Mitigation Strategies :
    • Use amber glassware or light-blocking reactor wraps.
    • Add radical scavengers (e.g., BHT at 0.1 wt%) to suppress free-radical side reactions .

What analytical techniques are recommended for assessing purity and identifying decomposition products?

Q. Advanced

  • Purity Analysis :
    • HPLC : C18 column, 80:20 MeCN/H₂O + 0.1% TFA; monitor at 210 nm (sulfonyl group absorbance) .
    • ¹H/¹³C NMR : Key signals: δ 7.4 ppm (thiophene-H), δ 4.6 ppm (-CH₂SO₂Cl) .
  • Decomposition Screening : GC-MS with DB-5MS column to detect SO₂ (m/z 64), HBr (m/z 80/82), and brominated byproducts .

What environmental precautions are necessary to minimize aquatic toxicity risks?

Q. Basic

  • Waste Handling : Collect all waste in designated containers for incineration at ≥1200°C. Avoid aqueous disposal due to acute/chronic toxicity to aquatic organisms (LC50 < 1 mg/L for Daphnia magna) .
  • Spill Control : Absorb with inert materials (e.g., Celite®) and treat with 10% NaOH solution to hydrolyze residual compound before disposal .

How do competing reactivities of the bromothiophene and sulfonyl chloride groups influence synthetic pathway design?

Q. Advanced

  • Selective Functionalization :
    • Suzuki Coupling : Protect sulfonyl chloride with TMSCl during Pd-catalyzed cross-coupling of the bromothiophene .
    • Nucleophilic Attack : Prioritize sulfonamide formation at low temps (−20°C) to suppress Br displacement .
  • Kinetic Studies : Use stopped-flow NMR to determine relative rates of sulfonylation vs. bromine substitution under varying conditions .

What strategies address low yields in sulfonamide synthesis using this reagent?

Q. Advanced

  • Common Pitfalls :
    • Hydrolysis : Test solvent purity via Karl Fischer titration (maintain H₂O < 50 ppm) .
    • Side Reactions : Add DMAP (5 mol%) to accelerate sulfonylation and reduce amine protonation .
  • Yield Optimization : Use excess amine (1.5 eq.) and monitor reaction progress by TLC (SiO₂, EtOAc/hexanes 3:7) .

How can thermal decomposition pathways be characterized and controlled during high-temperature reactions?

Q. Advanced

  • TGA/DSC Analysis : Decomposition onset at 120°C (exothermic peak), releasing SO₂ and Br₂. Use adiabatic calorimetry to design safe heating profiles .
  • Process Safety : Limit batch sizes to <10 g in refluxing solvents (e.g., toluene) to avoid runaway reactions .

What first-aid measures are required for accidental exposure?

Q. Basic

  • Skin Contact : Rinse immediately with 1% NaHCO₃ solution (neutralizes HCl byproducts), followed by soap/water .
  • Eye Exposure : Irrigate with saline for 15 min; consult ophthalmologist for fluorescein staining to assess corneal damage .
  • Inhalation : Administer 100% O₂ and monitor for bronchospasm; consider bronchodilators if wheezing occurs .

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